molecular formula C16H19NO3 B4812071 2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide CAS No. 5914-43-2

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide

Cat. No.: B4812071
CAS No.: 5914-43-2
M. Wt: 273.33 g/mol
InChI Key: AHHYOJNXOKQELF-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide is an organic compound with a furan ring substituted at the 2 and 5 positions with methyl groups and at the 3 position with a carboxamide group linked to a 3-propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 3-propoxyphenylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carboxamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: Lacks the carboxamide and propoxyphenyl groups, making it less versatile in terms of functionalization.

    3-propoxyphenylfuran: Lacks the dimethyl substitution on the furan ring, which can affect its reactivity and properties.

    N-(3-propoxyphenyl)furan-3-carboxamide: Lacks the dimethyl substitution, which can influence its binding interactions and stability.

Uniqueness

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the dimethyl-substituted furan ring and the 3-propoxyphenyl carboxamide group allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2,5-dimethyl-N-(3-propoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-8-19-14-7-5-6-13(10-14)17-16(18)15-9-11(2)20-12(15)3/h5-7,9-10H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHYOJNXOKQELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367012
Record name ST062054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5914-43-2
Record name ST062054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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